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Abstract
Organotin compounds, particularly those containing the diphenyltin(IV) moiety, are of

significant interest due to their diverse applications in catalysis, materials science, and

importantly, as potential therapeutic agents. A thorough understanding of their molecular

structure and electronic properties is paramount for the rational design of new compounds with

enhanced biological activity and reduced toxicity. This technical guide provides an in-depth

overview of the theoretical and experimental methodologies employed in the structural

elucidation of diphenyltin compounds. It details the common computational approaches,

primarily Density Functional Theory (DFT), and correlates the theoretical findings with

experimental data from X-ray crystallography and spectroscopic techniques. This document

serves as a comprehensive resource for researchers engaged in the synthesis,

characterization, and computational modeling of diphenyltin-based compounds.

Introduction to Diphenyltin Compounds
Diphenyltin(IV) compounds are characterized by a central tin (Sn) atom bonded to two phenyl

groups and two other substituents, which are often halides, oxides, or coordinating ligands

such as dithiocarbamates, Schiff bases, and carboxylates. The biological activity and chemical

reactivity of these compounds are highly dependent on the nature of these ligands and the

resulting coordination geometry around the tin atom. Theoretical calculations, especially when
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used in conjunction with experimental data, provide invaluable insights into structure-property

relationships.

Theoretical Calculation Methodologies
Density Functional Theory (DFT) has emerged as the preeminent computational tool for

studying organotin compounds due to its favorable balance of accuracy and computational

cost.

Computational Protocol
A typical DFT-based investigation of a diphenyltin structure involves a multi-step process to

ascertain the molecule's geometric and electronic properties. This workflow is crucial for

ensuring the reliability and reproducibility of the computational results.
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Computational Workflow for Diphenyltin Structures

Input Generation
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Caption: A typical workflow for the computational analysis of diphenyltin structures.
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The most prevalent computational approach involves the following:

Software: The Gaussian suite of programs is widely used for DFT calculations on organotin

systems.[1]

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular

choice that has demonstrated good performance in predicting the geometries of organotin

compounds.[2] Other functionals like M06 are also utilized.[1]

Basis Sets: A mixed basis set approach is commonly employed. For the heavy tin atom, an

effective core potential (ECP) like LANL2DZ (Los Alamos National Laboratory 2 Double-

Zeta) is used to account for relativistic effects and reduce computational demand.[1][2] For

lighter atoms such as C, H, N, O, and S, Pople-style basis sets like 6-31G(d,p) are standard.

[2]

The primary output of these calculations is the optimized molecular geometry, which

corresponds to a minimum on the potential energy surface. This is confirmed by ensuring the

absence of imaginary frequencies in a subsequent vibrational frequency calculation.[1]

Experimental Protocols
Theoretical data gains its significance through validation against experimental results. The

following are key experimental techniques used in the study of diphenyltin compounds.

Synthesis
Diphenyltin complexes are typically synthesized via a substitution reaction. For instance, in

the synthesis of diphenyltin(IV) dithiocarbamates, a solution of the dithiocarbamate ligand is

reacted with diphenyltin(IV) dichloride.

Example Protocol for Diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate:

A mixture of N-methyl-N-ethanolamine, cold ammonium hydroxide, and cold carbon disulfide

is reacted in an ice bath for approximately 4 hours to form the dithiocarbamate ligand in situ.

[1]
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An aqueous solution of diphenyltin(IV) dichloride, dissolved in cold ethanol, is then added to

the reaction mixture.[1]

The resulting mixture is stirred, and the product is isolated, often as a crystalline solid, which

can be purified by recrystallization.[1]

Spectroscopic Characterization
FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination mode of the

ligands. Key vibrational bands, such as the ν(C=N) and ν(C-S) stretching frequencies in

dithiocarbamate complexes, provide evidence of ligand coordination to the tin center. The

presence of a single strong band for ν(C-S) typically indicates a bidentate coordination

mode.

NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) is a powerful tool for structural

elucidation in solution.

¹H and ¹³C NMR: Provide information on the organic framework of the ligands and the

phenyl groups attached to the tin atom.

¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination

number and geometry. For instance, four-coordinate tin atoms in tetrahedral environments

resonate at higher fields compared to five- or six-coordinate tin atoms in trigonal

bipyramidal or octahedral geometries, respectively.

Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive solid-state structure of a compound, yielding

precise measurements of bond lengths, bond angles, and the overall molecular geometry. This

data is the gold standard for validating the results of theoretical calculations. The process

involves growing a suitable single crystal, mounting it on a diffractometer, and collecting

diffraction data, which is then used to solve and refine the crystal structure.

Data Presentation: Theory vs. Experiment
The synergy between theoretical calculations and experimental data is best illustrated by a

direct comparison of their structural parameters. The tables below summarize data for a
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representative diphenyltin(IV) dithiocarbamate complex, bis(N,N-

diallyldithiocarbamato)diphenyltin(IV).

Table 1: Selected Bond Lengths (Å)
Bond

Experimental (X-
ray) Molecule 1[2]

Experimental (X-
ray) Molecule 2[2]

Calculated (DFT)[1]

Sn—S1 2.520(1) 2.518(1) 2.53 - 2.97

Sn—S2 2.955(1) 2.992(1) 2.53 - 2.97

Sn—S3 2.522(1) 2.512(1) 2.53 - 2.97

Sn—S4 2.986(1) 2.986(1) 2.53 - 2.97

Sn—C(phenyl) 2.140(4) - 2.145(4) 2.138(4) - 2.146(4) Not specified

C—N 1.328(5) - 1.334(5) 1.327(5) - 1.332(5) ~1.37

Note: The calculated values for Sn-S bonds in a similar diphenyltin dithiocarbamate complex

show a range, indicating both covalent and coordinate bonding features.[1]

Table 2: Selected Bond Angles (°)
Angle

Experimental (X-ray)
Molecule 1[2]

Experimental (X-ray)
Molecule 2[2]

S1—Sn—S2 65.18(3) 64.63(3)

S3—Sn—S4 64.91(3) 64.84(3)

C(ipso)—Sn—C(ipso) 99.8(2) 99.1(2)

S(trans)—Sn—S(trans) 152.09(3) 152.50(3)

The data shows a good qualitative agreement between the calculated and experimental

structures. The asymmetric coordination of the dithiocarbamate ligands, evidenced by the

different Sn-S bond lengths, is a common feature in such complexes and is well-reproduced by

DFT calculations.[1][2] The geometry around the tin atom in these compounds is typically a

distorted octahedron.[2]
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Logical Relationships and Signaling Pathways
The interplay between synthesis, characterization, and computational analysis forms a cyclical

process of discovery in the development of new diphenyltin compounds.

Integrated Research Cycle for Diphenyltin Compounds
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Caption: The iterative cycle of synthesis, characterization, and computational modeling.

This integrated approach allows for:

Structural Confirmation: DFT calculations can confirm coordination modes suggested by

spectroscopic data.

Insight into Reactivity: Analysis of frontier molecular orbitals (HOMO-LUMO) can provide

insights into the electronic properties and potential reactivity of the compounds.

Rational Design: By understanding how structural modifications affect electronic properties

and biological activity, new and more potent compounds can be designed.

Conclusion
The structural analysis of diphenyltin compounds is a multifaceted endeavor that relies on the

powerful combination of advanced computational and experimental techniques. DFT

calculations provide a robust theoretical framework for understanding the geometric and

electronic structures, which is essential for interpreting experimental data obtained from

techniques like X-ray crystallography and NMR spectroscopy. The close agreement often

observed between theoretical predictions and experimental results validates the computational

models and allows for a deeper understanding of the structure-activity relationships that govern

the biological potential of these compounds. This guide provides the foundational knowledge

and protocols for researchers to effectively utilize these integrated methodologies in the field of

organotin chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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